N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}heptanamide
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Overview
Description
N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}heptanamide is a complex organic compound with a unique structure that includes trichloro, phenyldiazenyl, and carbamothioyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}heptanamide typically involves multiple steps. One common approach includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Diazotization: Formation of a diazonium salt from the amine.
Coupling Reaction: Reaction of the diazonium salt with another aromatic compound to form the phenyldiazenyl group.
Thioamide Formation: Introduction of the carbamothioyl group.
Final Coupling: Reaction with 2,2,2-trichloroethylamine to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}heptanamide can undergo various chemical reactions, including:
Oxidation: Conversion of the thioamide group to a sulfoxide or sulfone.
Reduction: Reduction of the diazenyl group to an amine.
Substitution: Halogen substitution reactions at the trichloroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen exchange reactions using reagents like sodium iodide in acetone.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}heptanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}heptanamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}acetamide
- N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}hexanamide
Uniqueness
N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}heptanamide is unique due to its heptanamide group, which may confer different physical and chemical properties compared to its analogs.
Properties
CAS No. |
301816-52-4 |
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Molecular Formula |
C22H26Cl3N5OS |
Molecular Weight |
514.9 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]heptanamide |
InChI |
InChI=1S/C22H26Cl3N5OS/c1-2-3-4-8-11-19(31)27-20(22(23,24)25)28-21(32)26-16-12-14-18(15-13-16)30-29-17-9-6-5-7-10-17/h5-7,9-10,12-15,20H,2-4,8,11H2,1H3,(H,27,31)(H2,26,28,32) |
InChI Key |
SIJXHAYISYGVCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
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